Summary of the Application: Pyrrolo[3,4-c]pyridine derivatives, including 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, have been studied for their broad spectrum of pharmacological properties.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
Results or Outcomes: These derivatives have been studied as analgesic and sedative agents. Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems.
Summary of the Application: Compounds like 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride have been found to reduce blood glucose levels.
Methods of Application: The compound would be administered to subjects (likely in a controlled laboratory setting) who have elevated plasma blood glucose levels.
Summary of the Application: Some 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been studied as hematopoietic progenitor kinase 1 (HPK1) inhibitors, which could potentially be used in the treatment of abnormal cell growth, including cancer.
Methods of Application: These compounds would be synthesized and then tested in vitro or in vivo for their ability to inhibit HPK1.
Results or Outcomes: The specific results or outcomes would depend on the specifics of the study.
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 195.1 g/mol. It is characterized by a pyrrolo[3,4-c]pyridine structure, which is a fused bicyclic system that incorporates a pyrrole and a pyridine ring. This compound is notable for its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The presence of the methyl group at the 6-position contributes to its unique properties and reactivity.
The chemical behavior of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can be influenced by various functional groups present in its structure. The dihydrochloride form indicates that it can participate in protonation reactions, making it soluble in water and potentially reactive with bases.
Key reactions include:
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has been investigated for various biological activities:
Several synthetic pathways have been developed to produce 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride:
The unique structure and biological activity of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride suggest several applications:
Interaction studies involving 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methylpyrrolo[3,4-c]pyridine | Lacks dihydro form | Antitumor activity |
7-Amino-2-(substituted phenyl)-pyrrolo[3,4-c]pyridine | Substituted at the 7-position | Enhanced enzyme inhibition |
5-Methyl-2-(substituted)-pyrrolo[3,4-c]pyridine | Different substitution pattern | Antimicrobial properties |
The uniqueness of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride lies in its specific methyl substitution pattern on the pyrrole ring and its ability to exist as a stable dihydrochloride salt. This structural feature may enhance its solubility and bioavailability compared to other derivatives.